Pomalidomide-CH2CONH-C2-COOH is a synthetic compound that combines the immunomodulatory drug pomalidomide with a specific linker structure. Pomalidomide, a derivative of thalidomide, is primarily used in the treatment of relapsed or refractory multiple myeloma. The compound serves as an E3 ligase ligand-linker conjugate, which is essential in the development of targeted protein degradation technologies such as PROTAC (Proteolysis Targeting Chimeras) .
Pomalidomide itself is classified as an immunomodulatory drug and is recognized for its role in enhancing immune response against cancer cells. The addition of the CH2CONH-C2-COOH moiety modifies its properties, enabling it to function in targeted protein degradation applications . This classification situates pomalidomide within the broader category of small molecule therapeutics utilized in oncology.
The synthesis of Pomalidomide-CH2CONH-C2-COOH typically involves several steps:
The detailed reaction mechanisms often utilize standard organic synthesis techniques, including coupling reactions and functional group modifications .
The molecular structure of Pomalidomide-CH2CONH-C2-COOH can be depicted as follows:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its pharmacological properties.
Pomalidomide-CH2CONH-C2-COOH participates in various chemical reactions:
These reactions are critical for understanding how the compound functions at a molecular level and its potential interactions within biological systems .
The mechanism of action for Pomalidomide-CH2CONH-C2-COOH primarily involves:
Studies have shown that this dual action significantly contributes to its anti-cancer efficacy, particularly in hematological malignancies like multiple myeloma .
Pomalidomide-CH2CONH-C2-COOH exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound behaves in biological systems and its formulation for therapeutic use .
Pomalidomide-CH2CONH-C2-COOH has significant applications in scientific research:
Pomalidomide-CH2CONH-C2-COOH (Catalog No. T40006) is a synthetically engineered E3 ligase ligand-linker conjugate specifically designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates the cereblon (CRBN)-binding immunomodulatory drug (IMiD) pomalidomide with a short alkyl-acetamide linker terminating in a carboxylic acid functional group. The molecular design strategically preserves the CRBN-binding phthalimide-glutarimide core of pomalidomide while appending a linker moiety at the 4-amino position of the isoindole ring. This positioning minimizes steric interference with CRBN binding, as confirmed by crystallographic studies showing analogous IMiDs maintain target engagement despite linker conjugation [1] [6].
The linker conjugation chemistry employs an acetamide spacer (‑CH₂CONH‑) to connect the pomalidomide ligand to a two-carbon alkyl chain (‑C₂‑) ending in a carboxyl group (‑COOH). This design achieves three critical objectives:
Table 1: Molecular Attributes of Pomalidomide-CH2CONH-C2-COOH
Property | Specification |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₇ |
Molecular Weight | 402.36 g/mol |
CRBN-Binding Core | Pomalidomide derivative |
Linker Composition | -CH₂CONH-C₂-COOH |
Terminal Functionalization | Carboxylic acid (-COOH) |
PROTAC Role | E3 ligase recruiter (CRBN-directed) |
The acetamide-carboxyl linker (-CH₂CONH-C₂-COOH) serves as a critical structural and functional bridge in PROTAC assemblies. Its physicochemical properties directly influence PROTAC efficacy through three key mechanisms:
Solubility and Polarity:The acetamide bond (-CONH-) introduces polarity to the linker, enhancing aqueous solubility compared to purely alkyl chains. This property counterbalances the hydrophobic character of the pomalidomide core and typical target protein ligands (e.g., kinase inhibitors). Despite this, the compound requires specialized solvent systems for handling, with recommended storage at -20°C in powder form and dissolution in DMSO-based solutions for biological assays [1] [10].
Conformational Flexibility vs. Rigidity:The -CH₂- groups provide rotational freedom, allowing the PROTAC to adopt productive ternary complex orientations between CRBN and the target protein. However, the linear two-carbon spacer limits maximal extension to approximately 8.5 Å, positioning it as a short-range linker class. This length is optimal for degrading intracellular targets with solvent-accessible ligand-binding pockets but may be suboptimal for large or buried targets [6] [9].
Chemical Addressability:The terminal carboxyl group (-COOH) serves as a versatile conjugation handle. It readily forms amide bonds with amine-containing warheads (e.g., inhibitor primary amines) under standard carbodiimide coupling conditions (EDC/NHS chemistry). This facilitates modular PROTAC assembly, as demonstrated in the synthesis of degraders targeting kinases and epigenetic regulators [1] [2].
Table 2: Comparative Linker Properties in CRBN-Based PROTAC Conjugates
Linker Type | Length (Atoms) | Flexibility | Solubility Impact | Common Applications |
---|---|---|---|---|
-CH₂CONH-C₂-COOH | ~10 atoms | Moderate | Moderate polarity | Kinase degraders |
PEG-based (e.g., PEG₄) | 16+ atoms | High | High hydrophilicity | BET/BRD4 degraders |
Alkyl chains (C₈) | 8 atoms | High | Low polarity | Nuclear receptor degraders |
The CRBN-binding moiety of Pomalidomide-CH₂CONH-C₂-COOH retains the stereochemically sensitive phthalimide-glutarimide scaffold of the parent pomalidomide. This core engages CRBN within the thalidomide-binding domain (TBD), a process governed by precise three-dimensional complementarity:
Glutarimide Ring Orientation:The glutarimide ring's (2,6-dioxopiperidin-3-yl) configuration is critical for forming hydrogen bonds with CRBN residues His378 and Trp380. The 3-position substitution maintains the (S)-enantiomer's preferential binding, as the (R)-configuration exhibits >50-fold reduced affinity. Crystallographic analyses confirm that linker attachment at the 4-amino position of the isoindole ring does not perturb the chiral glutarimide-CRBN interface [3] [5].
Benzene Ring Planarity:The phthalimide's benzene ring maintains coplanarity with the succinimide ring, a conformation stabilized by intramolecular resonance. This planar arrangement facilitates π-stacking with CRBN Trp386. Modifications disrupting planarity (e.g., benzotriazole substitution) alter degradation profiles despite similar binding affinities, underscoring the geometric precision required for downstream ubiquitination efficiency [3].
Linker Attachment Vector:Conjugation at the 4-amino position (rather than the glutarimide nitrogen) projects the -CH₂CONH-C₂-COOH linker away from the CRBN surface. This spatial disposition minimizes steric clashes during ternary complex formation, as evidenced by retained degradation efficiency in PROTACs incorporating this conjugate versus those linked via the glutarimide carbonyl [1] [6].
Recent structural innovations include replacing the phthalimide core with benzotriazole to enhance physicochemical properties while maintaining binding orientation. However, the classical phthalimide retains superiority in CRBN engagement kinetics (Kd ≈ 250 nM for pomalidomide vs. ≈ 1.2 µM for benzotriazole analogs), validating its continued use in high-efficiency degraders like those derived from Pomalidomide-CH₂CONH-C₂-COOH [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7